molecular formula C24H37NO2 B10840361 1-hexadecyl-1H-indole-2,3-dione CAS No. 28035-35-0

1-hexadecyl-1H-indole-2,3-dione

Cat. No. B10840361
CAS RN: 28035-35-0
M. Wt: 371.6 g/mol
InChI Key: JLUGWHXZCKLPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hexadecyl-1H-indole-2,3-dione is a chemical compound with the molecular formula C24H37NO2 and a molecular weight of 371.568. This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, making them a subject of extensive research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hexadecyl-1H-indole-2,3-dione typically involves the reaction of indole-2,3-dione with hexadecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-hexadecyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups onto the indole ring .

Scientific Research Applications

1-hexadecyl-1H-indole-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-hexadecyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-hexadecyl-2,3-dihydro-1H-indene
  • 1-hexadecyl-1H-indole-2,3-dione 3-thiosemicarbazone
  • 1-methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione

Uniqueness

This compound is unique due to its specific hexadecyl substitution on the indole ring. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential for specialized uses .

properties

CAS RN

28035-35-0

Molecular Formula

C24H37NO2

Molecular Weight

371.6 g/mol

IUPAC Name

1-hexadecylindole-2,3-dione

InChI

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-22-19-16-15-18-21(22)23(26)24(25)27/h15-16,18-19H,2-14,17,20H2,1H3

InChI Key

JLUGWHXZCKLPBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.